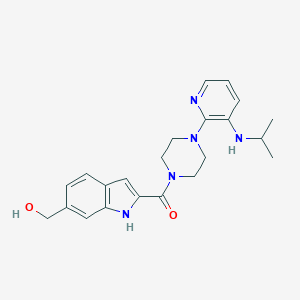

Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. PIPER is a heterocyclic compound that contains two nitrogen atoms in its structure and has been found to exhibit a range of biological activities.

作用機序

The mechanism of action of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is not fully understood, but it is believed to involve the modulation of protein-protein interactions and ion channel activity. Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to bind to the hydrophobic pocket of the protein-protein interaction domain, which disrupts the protein-protein interaction and leads to the inhibition of downstream signaling pathways. Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has also been shown to modulate the activity of ion channels, including the voltage-gated sodium channel and the transient receptor potential vanilloid 1 (TRPV1) channel.

生化学的および生理学的効果

Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- inhibits the growth of cancer cells, induces apoptosis, and reduces the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has also been shown to modulate the activity of ion channels, leading to the regulation of pain perception, inflammation, and thermoregulation.

実験室実験の利点と制限

One of the major advantages of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is its potential as a lead compound for drug discovery and development. Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to exhibit a range of biological activities, making it a promising candidate for the development of novel therapeutics. However, the synthesis of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is complex and requires the use of coupling agents, which can lead to the formation of impurities. Additionally, the mechanism of action of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- is not fully understood, which makes it difficult to optimize its biological activity.

将来の方向性

For research on Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- include the development of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)--based therapeutics, optimization of the synthesis method, identification of molecular targets, and development of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)--based probes for imaging and diagnosis.

合成法

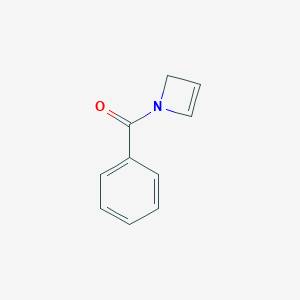

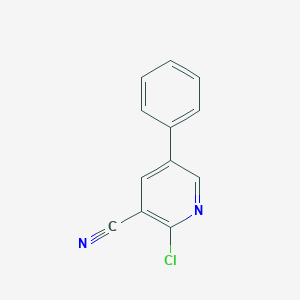

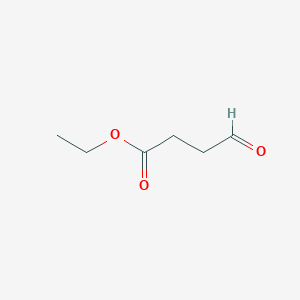

The synthesis of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- involves the reaction of 1-(hydroxymethyl)-6-indolecarboxylic acid with 2-chloro-3-(isopropylamino)pyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified using column chromatography to obtain pure Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)-. This method has been described in detail in a research article by Wang et al. (2019).

科学的研究の応用

Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- has been found to exhibit a range of biological activities, including inhibition of protein-protein interactions, modulation of ion channels, and regulation of enzyme activity. These properties make Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- a potential candidate for drug discovery and development. Several research studies have reported the use of Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- as a lead compound for the development of novel therapeutics for various diseases, including cancer, Alzheimer's disease, and diabetes.

特性

CAS番号 |

136817-78-2 |

|---|---|

製品名 |

Piperazine, 1-((6-(hydroxymethyl)-1H-indol-2-yl)carbonyl)-4-(3-((1-methylethyl)amino)-2-pyridinyl)- |

分子式 |

C22H27N5O2 |

分子量 |

393.5 g/mol |

IUPAC名 |

[6-(hydroxymethyl)-1H-indol-2-yl]-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazin-1-yl]methanone |

InChI |

InChI=1S/C22H27N5O2/c1-15(2)24-18-4-3-7-23-21(18)26-8-10-27(11-9-26)22(29)20-13-17-6-5-16(14-28)12-19(17)25-20/h3-7,12-13,15,24-25,28H,8-11,14H2,1-2H3 |

InChIキー |

FDFWLHGPOUPMBP-UHFFFAOYSA-N |

SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)CO |

正規SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)CO |

その他のCAS番号 |

136817-78-2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。